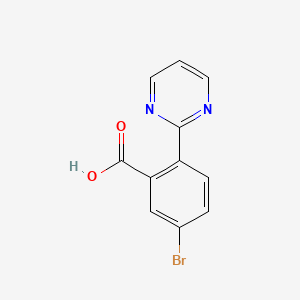
5-Bromo-2-pyrimidin-2-ylbenzoic acid
Description
5-Bromo-2-pyrimidin-2-ylbenzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with a pyrimidine ring at the 2-position and a bromine atom at the 5-position. The compound’s reactivity and applications likely derive from its electron-deficient pyrimidine ring, carboxylic acid group, and bromine substituent, which may serve as a leaving group in substitution reactions or as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C11H7BrN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-bromo-2-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
InChI Key |
HSBDWFMWRQWYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-pyrimidin-2-ylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Functional Group Transformations: Introduction of the carboxylic acid group through various functional group transformations.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pyrimidin-2-ylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-pyrimidin-2-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyrimidin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives
4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (CAS 1086379-56-7)
- Molecular Formula : C₁₁H₇BrN₂O₃
- Molar Mass : 295.09 g/mol
- Key Features: Contains an ether linkage (–O–) between the pyrimidine and benzoic acid moieties, altering electronic properties compared to direct bonding.
- Applications : Likely used in drug discovery for kinase inhibition due to pyrimidine’s role in targeting ATP-binding pockets .
5-Bromo-2-[3-(pyridin-2-yl)-ureido]-benzoic Acid (CAS 674301-58-7)
- Key Features: Replaces the pyrimidine group with a urea-linked pyridine ring.
- Applications : May serve as a scaffold for protease inhibitors or receptor antagonists .
5-Bromo-2-nitro-benzoic Acid
- Key Features: Substituted with a nitro group (–NO₂) at the 2-position instead of pyrimidine. The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to pyrimidine derivatives (pKa ~4–5).
- Applications : Intermediate in explosives or dye synthesis due to nitro group reactivity .
Brominated Pyrimidine Derivatives
5-Bromo-2-hydrazinopyrimidine
- Molecular Formula : C₄H₅BrN₄
- Key Features : Hydrazine (–NH–NH₂) substituent at the 2-position. This group is highly reactive, enabling use in heterocycle synthesis (e.g., triazoles, tetrazines).
- Safety : Requires careful handling due to hydrazine’s toxicity and instability .
5-Bromo-2-hydroxypyrimidine
Key Findings and Insights
- Electronic Effects : Pyrimidine rings enhance electron deficiency, improving interactions with biological targets compared to pyridine or nitro-substituted analogs.
- Functional Group Impact : Urea or hydrazine substituents increase hydrogen-bonding capacity but may reduce stability.
- Safety Considerations : Bromine and hydrazine derivatives require stringent handling protocols due to toxicity and irritancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


